2-Methyltetrahydrofuran
Overview
Description
2-Methyltetrahydrofuran is an organic compound with the molecular formula C₅H₁₀O. It is a colorless liquid that is used as a solvent in various chemical reactions. This compound is derived from renewable resources and is considered a greener alternative to traditional solvents like tetrahydrofuran. It has gained attention due to its biodegradability, low toxicity, and favorable environmental footprint .
Mechanism of Action
Target of Action
2-Methyltetrahydrofuran (2-MeTHF) is primarily used as a solvent in various chemical reactions . It can act as a Lewis base in organometallic reactions , similar to tetrahydrofuran . This means that it can donate a pair of electrons to a Lewis acid, such as a metal ion, to form a Lewis adduct .
Mode of Action
The interaction of 2-MeTHF with its targets involves the donation of a pair of non-bonding electrons from the oxygen atom in 2-MeTHF to a Lewis acid . This forms a coordinate covalent bond, enabling various organometallic reactions .
Biochemical Pathways
2-MeTHF is synthesized by the catalytic hydrogenation of furfural . Furfural is produced by the acid-catalyzed digestion of pentosan sugars, C5 polysaccharides, in biomass . The raw materials of 2-MeTHF are renewable biomass rich with cellulose, hemicelluloses, and lignin .
Pharmacokinetics
It’s worth noting that 2-methf is a highly flammable, mobile liquid .
Result of Action
The primary result of 2-MeTHF’s action is its ability to facilitate various chemical reactions as a solvent . It can enable higher reaction temperatures and easier separations compared to other solvents like tetrahydrofuran .
Action Environment
The action of 2-MeTHF can be influenced by environmental factors. For instance, its solubility decreases with increasing temperature, a property known as "inverse solubility" . This can affect its efficacy as a solvent in different temperature conditions . Furthermore, as it is derived from renewable biomass, the availability and quality of the biomass can impact the production and performance of 2-MeTHF .
Biochemical Analysis
Biochemical Properties
2-Methyltetrahydrofuran is a solvent produced from renewable raw materials by the hydrogenation of products obtained from carbohydrate fractions of hemicellulose from various feedstocks . It has the advantages to be biodegradable and has a promising environmental footprint, good preliminary toxicology assessments, and an easy recycling . Much like tetrahydrofuran, this compound can act as a Lewis base in organometallic reactions .
Cellular Effects
It is known that this compound is highly flammable and mobile , which suggests that it could potentially interact with cellular membranes and other hydrophobic structures within the cell.
Molecular Mechanism
It is known to act as a Lewis base in organometallic reactions . This suggests that it could potentially interact with metal ions in the cell, possibly influencing enzyme activity and other biochemical processes.
Temporal Effects in Laboratory Settings
It is known that solutions of organometallic reagents in 2-MeTHF feature higher stability and solubility compared to those ones in THF .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting .
Metabolic Pathways
It is known that this compound is produced from renewable raw materials by the hydrogenation of products obtained from carbohydrate fractions of hemicellulose from various feedstocks .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyltetrahydrofuran is typically synthesized through the hydrogenation of products obtained from the carbohydrate fractions of hemicellulose. The process involves the catalytic hydrogenation of furfural or furfuryl alcohol, which are derived from agricultural by-products such as corncobs or bagasse .
Industrial Production Methods: In industrial settings, this compound is produced by hydrogenating furfural in the presence of a catalyst, usually a metal such as nickel or palladium. The reaction is carried out under high pressure and temperature to ensure complete conversion. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-2-ol.
Reduction: It is resistant to reduction by lithium, making it a stable solvent for reactions involving lithium reagents.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Sodium hydride or potassium tert-butoxide are typical bases used in substitution reactions.
Major Products:
Oxidation: this compound-2-ol.
Reduction: The compound remains largely unchanged due to its resistance to reduction.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Comparison with Similar Compounds
- Tetrahydrofuran
- Methyl tert-butyl ether
- Dimethyl sulfoxide
- Cyclopentyl methyl ether
Comparison: 2-Methyltetrahydrofuran stands out due to its higher stability, lower toxicity, and renewable origin. Unlike tetrahydrofuran, it does not undergo rapid decomposition in the presence of strong bases. Compared to methyl tert-butyl ether and dimethyl sulfoxide, it offers a greener alternative with a better environmental footprint. Its ability to form azeotropes with water and its resistance to reduction by lithium further enhance its utility in various applications .
Properties
IUPAC Name |
2-methyloxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5-3-2-4-6-5/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUJQDFVADABEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | METHYLTETRAHYDROFURAN | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
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DSSTOX Substance ID |
DTXSID9030258 | |
Record name | 2-Methyltetrahydrofuran | |
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Molecular Weight |
86.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyltetrahydrofuran appears as a colorless liquid with an ether-like odor. Less dense than water. Vapors heavier than air. Used to make other chemicals and as a solvent., Liquid, Clear, colorless to yellow liquid with a mildly irritating odor of ether; [NTP: CSWG] | |
Record name | METHYLTETRAHYDROFURAN | |
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Record name | Furan, tetrahydro-2-methyl- | |
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Record name | 2-Methyltetrahydrofuran | |
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Vapor Pressure |
97.3 [mmHg] | |
Record name | 2-Methyltetrahydrofuran | |
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CAS No. |
25265-68-3, 96-47-9 | |
Record name | METHYLTETRAHYDROFURAN | |
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Record name | 2-Methyltetrahydrofuran | |
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Record name | 2-Methyltetrahydrofuran | |
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Record name | Furan, tetrahydro-2-methyl- | |
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Record name | Tetrahydro-2-methylfuran | |
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Record name | Methyltetrahydrofuran | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Methyltetrahydrofuran (2-MTHF) has the molecular formula C5H10O and a molecular weight of 86.13 g/mol.
A: Yes, research has explored the infrared and Raman spectra of 2-MTHF in solid, liquid, and gaseous states. [] These studies provide valuable information about its vibrational modes and structural characteristics.
A: this compound (2-MTHF) is primarily recognized as a green solvent in organic synthesis. [] Its applications include organometallic reactions, such as Grignard reagent formation and reactions, low-temperature lithiation, lithium aluminum hydride reductions, and metal-catalyzed coupling reactions. [] It is also used in biphasic reactions as a substitute for dichloromethane. []
A: 2-MTHF possesses solvent properties that position it between Tetrahydrofuran (THF) and diethyl ether in terms of polarity and Lewis base strength. [] It serves as a viable replacement for THF in numerous organometallic reactions, exhibiting comparable performance in reactions like Grignard reagent formation. []
A: Yes, 2-MTHF is suitable for low-temperature reactions, including low-temperature lithiation. [] Its effectiveness at such temperatures makes it valuable for various synthetic applications.
A: this compound (2-MTHF) is considered a promising biofuel and a valuable platform molecule for the chemical industry due to its potential to be derived from renewable resources. [, ]
A: Yes, 2-MTHF can be efficiently produced from biomass, particularly through the conversion of levulinic acid, a platform molecule derived from lignocellulosic biomass. [, , ]
A: γ-Valerolactone (γVL) serves as a key intermediate in the synthesis of 2-MTHF from levulinic acid. [, ] Catalytic hydrogenation processes often involve a two-step process where levulinic acid is first converted to γVL, followed by further hydrogenation to produce 2-MTHF.
A: Artificial neural network models have been developed to predict the cetane number (CN) of potential biofuels, including 2-MTHF and other furan-based molecules like 2-methylfuran. [] These models provide insights into the ignition quality of these compounds, enabling researchers to assess their suitability as fuel additives.
A: A variety of catalytic systems, both homogeneous and heterogeneous, have been investigated for the conversion of levulinic acid to 2-MTHF. [, ] These catalysts typically include noble metals such as ruthenium, palladium, and platinum, often supported on various materials like carbon or zeolites.
A: Yes, research has demonstrated the direct conversion of furfural, another biomass-derived platform molecule, to 2-MTHF using bimetallic copper-palladium catalysts. [] This catalytic approach offers a promising route for the sustainable production of 2-MTHF from renewable feedstocks.
A: Acidic additives, such as HN(Tf)2 (bis(trifluoromethanesulfonyl)imide), play a crucial role in promoting the final step of 2-MTHF synthesis, which involves the dehydration of 1,4-pentanediol. [] The choice of acidic additive is critical, as some, like NH4PF6 and p-toluenesulfonic acid (p-TsOH), have been found to have detrimental effects on the reaction. []
A: The atmospheric lifetime of 2-MTHF, primarily determined by its reaction with OH radicals, is estimated to be around 12 hours. [] Understanding the atmospheric fate of 2-MTHF is crucial for evaluating its environmental impact as a biofuel.
A: While specific degradation pathways require further investigation, the reaction of 2-MTHF with OH radicals in the atmosphere is expected to be a significant degradation route. []
ANone: As with any chemical, evaluating the potential toxicity of 2-MTHF is crucial before its widespread adoption. Research is ongoing to fully understand its toxicological profile and potential environmental impacts.
A: Various analytical techniques are employed to study 2-MTHF, including gas chromatography (GC), mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, , , ] These techniques allow for the identification, quantification, and structural characterization of 2-MTHF.
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